
5-Bromo-2,4-difluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated benzoic acids can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-Chloro-2,5-difluorobenzoic Acid involves a Sandmeyer reaction, bromination, and a Grignard reaction, with an overall yield of 31% and a high purity of 99.16% . Similarly, the continuous flow synthesis of 2,4,5-trifluorobenzoic acid demonstrates the use of microreactors for efficient Grignard exchange and carboxylation reactions, yielding high purity products . These methods could potentially be adapted for the synthesis of 5-Bromo-2,4-difluorobenzoic acid.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-amino-5-bromobenzoic acid, has been analyzed using single-crystal X-ray diffraction, FTIR, and Raman spectral measurements . Density functional theory (DFT) calculations have been employed to determine the most stable conformers and to analyze vibrational wave numbers . These techniques and computational methods could be applied to determine the molecular structure of 5-Bromo-2,4-difluorobenzoic acid.
Chemical Reactions Analysis
The reactivity of halogenated benzoic acids can lead to the formation of various products. For example, 3-(Bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, which is a radical process . This indicates that 5-Bromo-2,4-difluorobenzoic acid may also participate in similar radical reactions, potentially leading to the formation of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids can be deduced from their molecular structure and the presence of functional groups. For instance, the presence of amino and bromo substituents in 2-amino-5-bromobenzoic acid affects its vibrational spectra and electronic transitions, as well as its thermodynamic properties . The polarizability and hyperpolarizability of these molecules have also been reported, which are important for understanding their nonlinear optical properties . These analyses can be extended to predict the properties of 5-Bromo-2,4-difluorobenzoic acid.
Aplicaciones Científicas De Investigación
Organometallic Methodologies and Synthesis
- Regioflexible Substitution : A study by Schlosser and Heiss (2003) highlighted the use of modern organometallic methods to selectively convert 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, including 5-bromo-2,4-difluorobenzoic acid. This showcases the compound's role in the regiocontrolled synthesis of complex molecules, underscoring its utility in designing targeted organic synthesis pathways (Schlosser & Heiss, 2003).
Crystallography and Structural Analysis
- Crystal Structure and Theoretical Studies : Research by Polo et al. (2019) synthesized 2-bromo-N-(2,4-difluorobenzyl)benzamide, a derivative of 5-bromo-2,4-difluorobenzoic acid, to explore its crystal structure and theoretical aspects. This study not only emphasizes the compound's role in forming structurally complex derivatives but also contributes to understanding the molecular interactions and stability of such compounds (Polo et al., 2019).
Supramolecular Chemistry
- Lanthanide Ternary Complexes : Du et al. (2020) utilized 2,4-difluorobenzoic acid, a closely related compound, in the construction of lanthanide ternary complexes. This research provides insights into how modifications of the benzoic acid moiety, such as bromination, can influence the formation and properties of metal-organic frameworks. These findings can potentially extend to the use of 5-bromo-2,4-difluorobenzoic acid in similar applications, highlighting its relevance in materials science and coordination chemistry (Du et al., 2020).
Antioxidant Activity of Derivatives
- Bromophenol Derivatives : Research on bromophenol derivatives from the red alga Rhodomela confervoides by Zhao et al. (2004) showcases the potential of brominated compounds, including derivatives of 5-bromo-2,4-difluorobenzoic acid, in natural product chemistry and their antioxidant activities. Although the study does not directly involve 5-bromo-2,4-difluorobenzoic acid, it underscores the broader significance of brominated organic compounds in pharmacological and biochemical research (Zhao et al., 2004).
Safety And Hazards
5-Bromo-2,4-difluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system . It is recommended to avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .
Propiedades
IUPAC Name |
5-bromo-2,4-difluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSMDXUAEFVYID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457301 |
Source


|
| Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-difluorobenzoic acid | |
CAS RN |
28314-83-2 |
Source


|
| Record name | 5-Bromo-2,4-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28314-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2,4-DIFLUOROBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

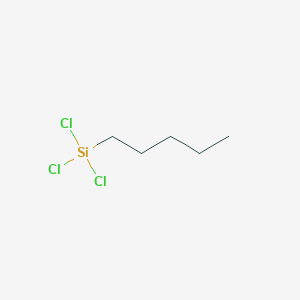

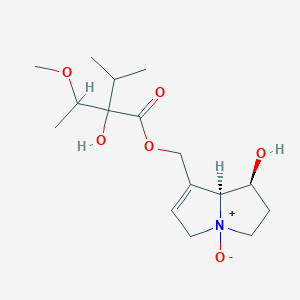



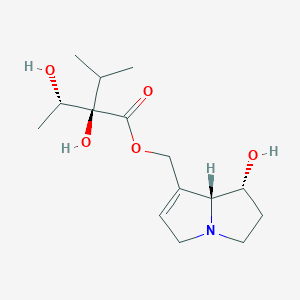
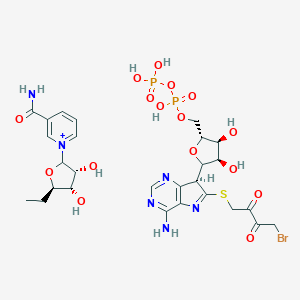
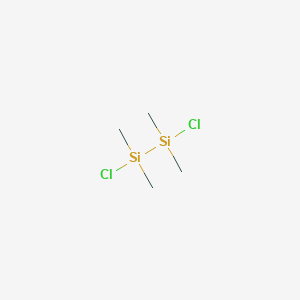




![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)